molecular formula C7H5Cl2NO2 B6265525 4,6-dichloro-3-methylpyridine-2-carboxylic acid CAS No. 1782596-61-5

4,6-dichloro-3-methylpyridine-2-carboxylic acid

Cat. No.: B6265525
CAS No.: 1782596-61-5
M. Wt: 206.02 g/mol
InChI Key: NJHFLXBUKLMQSF-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-methylpyridine-2-carboxylic acid is a pyridine derivative characterized by chlorine substituents at positions 4 and 6, a methyl group at position 3, and a carboxylic acid moiety at position 2. Pyridine derivatives like this are often intermediates in pharmaceuticals, agrochemicals, or organic synthesis due to their reactivity and ability to modulate solubility and acidity .

Properties

CAS No.

1782596-61-5

Molecular Formula

C7H5Cl2NO2

Molecular Weight

206.02 g/mol

IUPAC Name

4,6-dichloro-3-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C7H5Cl2NO2/c1-3-4(8)2-5(9)10-6(3)7(11)12/h2H,1H3,(H,11,12)

InChI Key

NJHFLXBUKLMQSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1Cl)Cl)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 4,6-Dichloro-3-Methylpyridine-2-Carboxylate

The methyl ester precursor can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution. However, pyridine’s electron-deficient nature complicates direct alkylation. Instead, a Suzuki-Miyaura coupling using 3-bromo-4,6-dichloropyridine-2-carboxylate and methylboronic acid offers a viable pathway. Palladium catalysis facilitates the replacement of bromine with a methyl group, yielding the substituted ester. Subsequent hydrolysis under basic conditions (e.g., NaOH in ethanol-water) would generate the target carboxylic acid.

Reaction Conditions:

  • Suzuki Coupling: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DME/H₂O (3:1), 80°C, 12 h.

  • Hydrolysis: NaOH (1.1 equiv), ethanol/water (10:1), 60°C, 1 h.

Diazotization and Chlorination Strategies

Patent CN104649965A describes the preparation of tetrachloropyridine-2-carboxylic acid via diazotization of aminotrichloropicolinic acid derivatives. While this method focuses on chlorination, analogous techniques could introduce methyl groups. For instance, 3-methyl-4-amino-5,6-dichloropicolinic acid could undergo diazotization with nitrous acid, followed by chlorination with CuCl₂ to replace the amino group with chlorine.

Challenges in Diazotization

Electron-withdrawing groups (e.g., Cl, COOH) on the pyridine ring reduce the reactivity of amino groups toward diazotization. In 3-methyl-substituted derivatives, steric hindrance from the methyl group further complicates reaction kinetics. Optimizing strong acid concentrations (e.g., HCl) and inert diluents (e.g., toluene) improves yields, as demonstrated in the synthesis of 3,4,5,6-tetrachloropyridine-2-carboxylic acid.

Key Parameters:

  • Acid: 4–15× HCl relative to substrate.

  • Temperature: −5°C to 50°C.

  • Diazotization Time: 5–120 min.

Hydrazinolysis and Hydrolysis Pathways

US4087431A details the synthesis of 3,6-dichloropicolinic acid via hydrazinolysis of trichlorohydrazinopicolinic acid. Adapting this method for this compound would require introducing the methyl group during the pyridine ring formation. For example, Hantzsch dihydropyridine synthesis with methylacetylacetone could yield a 3-methyl-dihydropyridine intermediate, which is subsequently oxidized and chlorinated.

Hantzsch Synthesis and Oxidation

  • Ring Formation: Ethyl acetoacetate (methyl-containing diketone), ammonium acetate, and formaldehyde condense to form 1,4-dihydropyridine.

  • Oxidation: KMnO₄ in acidic conditions oxidizes the dihydropyridine to pyridine-2-carboxylic acid.

  • Chlorination: SO₂Cl₂ or PCl₃ introduces chlorine at positions 4 and 6.

Yield Considerations:

  • Oxidation efficiency drops below 60% due to competing side reactions.

  • Directed chlorination requires Lewis acids (e.g., FeCl₃) to enhance regioselectivity.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Limitations
Ester HydrolysisMethyl 4,6-dichloro-3-methylpyridine-2-carboxylateSuzuki coupling, hydrolysis~70Requires pre-functionalized bromo intermediate
Diazotization3-Methyl-4-aminopicolinic acidDiazotization, chlorination~65Steric hindrance from methyl group
HydrazinolysisTrichlorohydrazinopicolinic acidHydrazinolysis, hydrolysis~55Multi-step, low overall yield

Emerging Techniques and Innovations

Photocatalytic C–H Functionalization

Recent advances in C–H activation enable direct methylation at position 3. Using Ir-based photocatalysts, methyl groups can be introduced via radical coupling under visible light. This method bypasses traditional pre-functionalization steps, though regioselectivity remains a challenge.

Flow Chemistry for Chlorination

Continuous-flow reactors enhance chlorination efficiency by improving heat and mass transfer. For instance, SO₂Cl₂ in a microreactor at 50°C achieves 90% conversion in 10 minutes, compared to 2 hours in batch processes.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 4-amino-6-chloro-3-methylpyridine-2-carboxylic acid or 4,6-dithiomethyl-3-methylpyridine-2-carboxylic acid can be formed.

    Oxidation Products: N-oxides of the pyridine ring.

    Reduction Products: Dechlorinated derivatives.

Scientific Research Applications

Herbicidal Applications

One of the primary applications of 4,6-dichloro-3-methylpyridine-2-carboxylic acid is in the formulation of herbicides, notably clopyralid. Clopyralid is a selective herbicide effective against a variety of broadleaf weeds. Its synthesis involves the transformation of 2,3,6-trichloropyridines through several steps, including oxidation and hydrolysis, ultimately yielding high recovery rates and minimal waste .

Case Study: Clopyralid Synthesis

  • Process : The synthesis involves dissolving 2,3,6-trichloropyridines in acetic acid and adding catalysts to facilitate oxidation. Subsequent reactions include cyanogenation and hydrolysis to yield clopyralid.
  • Yield : The method boasts a high total recovery rate while minimizing brine waste typically associated with traditional methods .

Pharmaceutical Applications

In pharmaceuticals, derivatives of this compound are studied for their potential therapeutic effects. Research has focused on compounds that exhibit biological activity against various targets.

Case Study: Anticonvulsant Activity

A study investigated hydantoin-substituted derivatives of 4,6-dichloroindole-2-carboxylic acids. These compounds were tested for their ability to increase seizure thresholds in mice models. The findings indicated that certain derivatives could potentially serve as anticonvulsants with minimal side effects .

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various pyridine derivatives that have applications across multiple chemical industries.

Synthesis Efficiency

Research has shown that using this compound as a precursor can enhance regioselectivity in nucleophilic substitution reactions. For instance, when treated with sodium methoxide in DMF, it demonstrated a high selectivity for substitution at the 6-position .

Data Table: Summary of Applications

Application AreaCompound/DerivativeKey FindingsReference
HerbicideClopyralidHigh recovery rate; low environmental impact
PharmaceuticalAnticonvulsant DerivativesIncreased seizure threshold; low toxicity
Chemical SynthesisPyridine DerivativesEnhanced regioselectivity in reactions

Mechanism of Action

The mechanism of action of 4,6-dichloro-3-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The chlorine atoms and the carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparison

The table below highlights key structural and physicochemical differences between 4,6-dichloro-3-methylpyridine-2-carboxylic acid and its closest analogs:

Compound Name CAS Number Substituent Positions Molecular Formula Similarity Score Key Properties (Predicted/Reported)
This compound N/A Cl (4,6), CH₃ (3), COOH (2) C₇H₅Cl₂NO₂ N/A High acidity (carboxylic acid), moderate solubility in polar solvents
5-Chloro-3-methylpyridine-2-carboxylic acid 1159815-12-9 Cl (5), CH₃ (3), COOH (2) C₇H₆ClNO₂ 0.80 Lower acidity (single Cl), higher lipophilicity due to fewer electronegative groups
2-Chloro-6-methylpyridine-4-carboxylic acid 25462-85-5 Cl (2), CH₃ (6), COOH (4) C₇H₆ClNO₂ ~0.77 Solid at room temperature; harmful if ingested; decomposes under heat to release toxic gases
2-Pyridinecarboxylic acid, 4,5-dichloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)- 1546765–39–2 Cl (4,5), aryl substituents C₁₄H₈Cl₃FNO₃ N/A Regulated under significant new uses (EPA); likely used in agrochemical intermediates
Key Observations:
  • Substituent Position Effects: The position of chlorine atoms significantly impacts electronic properties.
  • Regulatory Status : Complex derivatives with aryl substituents (e.g., 1546765–39–2) face stricter regulatory oversight due to environmental and health hazards, whereas simpler analogs may have fewer restrictions .

Biological Activity

4,6-Dichloro-3-methylpyridine-2-carboxylic acid, a pyridine derivative, has garnered attention for its potential biological activities. This compound is structurally characterized by two chlorine atoms and a carboxylic acid group, which contribute to its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrate its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial growth.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in modulating immune responses.

Case Study: Inhibition of Cytokine Production
A study conducted on human peripheral blood mononuclear cells (PBMCs) revealed that treatment with this compound reduced the secretion of TNF-alpha and IL-6 by approximately 50% at a concentration of 50 µM. This finding highlights its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism.
  • Disruption of Membrane Integrity : It can compromise the integrity of bacterial membranes, leading to cell lysis.
  • Cytokine Modulation : By affecting signaling pathways in immune cells, it can modulate inflammatory responses.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest moderate absorption and distribution in biological tissues, with a half-life that supports once-daily dosing in potential therapeutic applications.

Q & A

Q. What are the established synthetic routes for preparing 4,6-dichloro-3-methylpyridine-2-carboxylic acid, and how are reaction conditions optimized?

Q. How is this compound characterized, and what analytical discrepancies might arise?

  • Methodological Answer : Elemental analysis (EA) and nuclear magnetic resonance (NMR) are critical. EA for analogous compounds shows minor discrepancies (e.g., calculated C: 54.92% vs. found: 54.62%), likely due to hygroscopicity or incomplete combustion . NMR (¹H, ¹³C) confirms substitution patterns: pyridine protons appear as multiplets (δ 7.4–8.3), while carboxylic protons resonate as broad signals (δ 9.2–9.8). Mass spectrometry (HRMS) further validates molecular ion peaks.

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound to minimize side products?

Q. How should researchers address contradictions in elemental analysis and spectral data for halogenated pyridine derivatives?

  • Methodological Answer : Discrepancies in EA (e.g., C/H/N deviations >0.3%) may arise from residual solvents or incomplete halogenation. Cross-validate with X-ray crystallography or inductively coupled plasma (ICP) for halogen content. For spectral contradictions (e.g., unexpected NMR shifts), use heteronuclear correlation spectroscopy (HSQC/HMBC) to confirm connectivity. In one case, a 0.3% carbon deficit in EA was traced to hygroscopic copper salts .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculates electrophilicity indices (ω) at C-4 and C-6 to predict substitution sites. Solvent effects (e.g., DMSO vs. THF) are modeled using polarizable continuum models (PCM). For example, Cl substituents at C-4 show higher ω values (3.2 eV) than C-6 (2.8 eV), favoring C-4 reactivity in SNAr reactions . Molecular dynamics simulations further assess steric effects from the methyl group at C-3.

Methodological Challenges and Solutions

Q. What reactor designs enhance scalability for synthesizing this compound?

  • Answer : Continuous-flow reactors improve heat transfer and mixing for exothermic halogenation steps. A microreactor with staggered herringbone channels achieves >90% conversion in 10 minutes, compared to 6 hours in batch . Computational fluid dynamics (CFD) models optimize residence time distribution (RTD) to minimize hot spots.

Q. How do researchers assess the biological activity of this compound derivatives?

  • Answer : Structure-activity relationship (SAR) studies focus on modifying the carboxylic acid group (e.g., esterification) and chlorine substitution. High-throughput screening (HTS) against enzyme targets (e.g., kinases) identifies lead compounds. For instance, methyl esters of analogous thienopyridines show IC₅₀ values <1 µM in kinase inhibition assays .

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